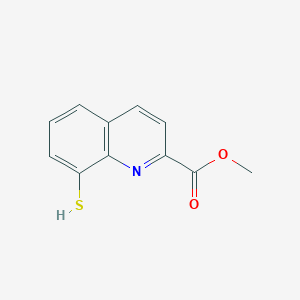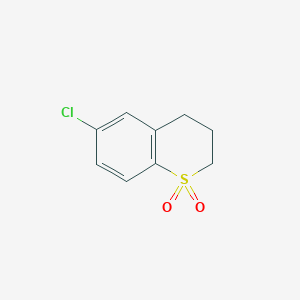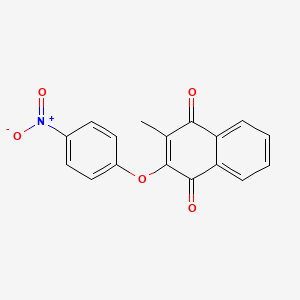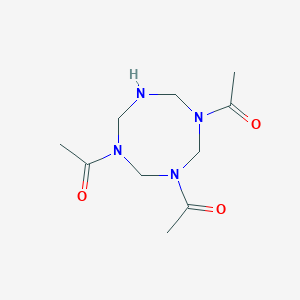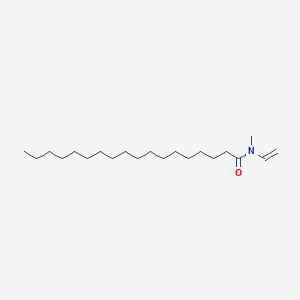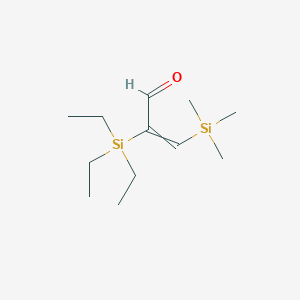
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal is an organosilicon compound characterized by the presence of both triethylsilyl and trimethylsilyl groups attached to a prop-2-enal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal typically involves the reaction of prop-2-enal with triethylsilyl and trimethylsilyl reagents under controlled conditions. One common method involves the use of a Diels-Alder reaction, where prop-2-enal reacts with silylated dienophiles to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silylated aldehydes or acids.
Reduction: Reduction reactions can convert the compound into silylated alcohols.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silylated aldehydes, acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal involves its interaction with molecular targets through its silyl groups. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.
類似化合物との比較
Similar Compounds
- 2-(Trimethylsilyl)prop-2-enal
- 3-(Trimethylsilyl)prop-2-enal
- 2-(Triethylsilyl)prop-2-enal
Uniqueness
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This dual silylation can enhance its stability and versatility in various applications.
特性
CAS番号 |
90313-65-8 |
|---|---|
分子式 |
C12H26OSi2 |
分子量 |
242.50 g/mol |
IUPAC名 |
2-triethylsilyl-3-trimethylsilylprop-2-enal |
InChI |
InChI=1S/C12H26OSi2/c1-7-15(8-2,9-3)12(10-13)11-14(4,5)6/h10-11H,7-9H2,1-6H3 |
InChIキー |
ZUBYCVJDAHMGCD-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C(=C[Si](C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



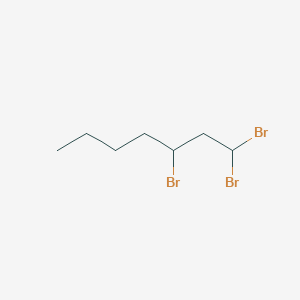
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)
